N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide
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Overview
Description
“N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H24N2O3S . It belongs to the class of piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide” consists of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact molecular weight is 276.396 Da .Chemical Reactions Analysis
Piperidine derivatives, including “N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide”, are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis and functionalization of piperidine derivatives .Scientific Research Applications
Antifouling Properties of Polyamide Membranes
Polyamide nanofiltration membranes, by modifying surface carboxyl groups, can show improved antifouling properties, crucial for water treatment technologies. These modifications can result in membranes with lower flux decline and higher cleaning efficiency, essential for sustainable water filtration systems (Mo et al., 2012).
Enantioselective Catalysis
Compounds derived from l-piperazine-2-carboxylic acid have been shown to be highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. This demonstrates the potential of piperidine derivatives in synthesizing compounds with high yield and selectivity, important for pharmaceutical manufacturing (Wang et al., 2006).
Drug Delivery Systems
Poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively studied for its potential in drug delivery systems. The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide offers a pathway to creating polymers with precise properties for targeted drug delivery (Convertine et al., 2004).
Pharmacologically Relevant Properties Modification
Selective introduction of fluorine atoms into piperidine derivatives can modulate their pharmacological properties, such as lipophilicity and basicity, which are crucial for drug design and development (Vorberg et al., 2016).
Acetylcholinesterase Inhibitors
Piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, a target for Alzheimer's disease treatment. Modifications on the piperidine moiety can dramatically enhance inhibitory activity, highlighting the compound's potential in developing new therapeutic agents (Sugimoto et al., 1990).
Future Directions
Piperidine derivatives, including “N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research will likely focus on the development of more efficient synthesis methods and the discovery of new pharmacological applications .
properties
IUPAC Name |
N-propan-2-yl-1-propylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-4-9-18(16,17)14-7-5-11(6-8-14)12(15)13-10(2)3/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLVUMLJUUALMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide |
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